N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0709893 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as VU0535565-1 or F6195-0435, is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound acts as a potent inhibitor of PI3K . It binds to the kinase, preventing it from performing its normal function in the cell . This interaction results in the inhibition of the downstream signaling pathways that are normally activated by PI3K, thereby potentially reducing the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of PI3K affects several downstream pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting PI3K, this compound can disrupt these pathways, potentially leading to reduced tumor growth and survival .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to the disruption of downstream signaling pathways involved in cell survival and proliferation . This can potentially lead to reduced tumor growth and survival .
Properties
IUPAC Name |
2-acetamido-N-(5-chloro-2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-9(22)18-15-19-11-5-6-21(8-14(11)25-15)16(23)20-12-7-10(17)3-4-13(12)24-2/h3-4,7H,5-6,8H2,1-2H3,(H,20,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBYFEZGBFBHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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